molecular formula C14H20BrNO B8592552 4-[1-(4-Bromo-2-methyl-phenyl)-1-methyl-ethyl]-morpholine

4-[1-(4-Bromo-2-methyl-phenyl)-1-methyl-ethyl]-morpholine

Cat. No.: B8592552
M. Wt: 298.22 g/mol
InChI Key: BAFJQVVUVXMPQP-UHFFFAOYSA-N
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Description

4-[1-(4-Bromo-2-methyl-phenyl)-1-methyl-ethyl]-morpholine is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

4-[2-(4-bromo-2-methylphenyl)propan-2-yl]morpholine

InChI

InChI=1S/C14H20BrNO/c1-11-10-12(15)4-5-13(11)14(2,3)16-6-8-17-9-7-16/h4-5,10H,6-9H2,1-3H3

InChI Key

BAFJQVVUVXMPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)(C)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-Bromo-2-methyl-phenyl)-1-methyl-ethylamine (preparation 48, 544 mg, 2 mmol), 2,2′-dibromodiethylether (579.8 mg, 2.5 mmol) and N,N-diisopropylethylamine (1.027 ml, 6 mmol) in DMF (7 ml) is heated to 100° C. for 16 h and then allowed to cool to RT. The reaction mixture is partitioned between water and CH2Cl2. The aqueous phase is re-extracted twice, the combined organic phases are dried over Na2SO4 and concentrated in vacuo. The residue is purified by flash chromatography (silicagel, CH2Cl2: EtOAc=1:0=>0:1) to afford the title compound as a pale yellow oil, Rt=0.786 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 298 (M+1, 79Br)+.
Quantity
544 mg
Type
reactant
Reaction Step One
Quantity
579.8 mg
Type
reactant
Reaction Step One
Quantity
1.027 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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